molecular formula C29H48O B1681983 alpha-Spinasterol CAS No. 481-18-5

alpha-Spinasterol

Cat. No. B1681983
CAS RN: 481-18-5
M. Wt: 412.7 g/mol
InChI Key: JZVFJDZBLUFKCA-FXIAWGAOSA-N
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Description

Alpha-Spinasterol is a stigmastane-type phytosterol . It is found in a variety of plant sources such as spinach . It is an important component of argan oil and has been identified in dietary and cosmetic argan oil, milk thistle seed oil, nigella seed oil, and pumpkin seed oil .


Synthesis Analysis

Alpha-Spinasterol has been synthesized by hydrogenation of 7-dehydrostigmasteryl benzoate over platinum in ethyl acetate or by hydrogenation of 7-dehydrostigmasteryl acetate with tris (triphenylphosphine) chlororhodium in benzene-ethanol over Raney/Ni in dioxane .


Molecular Structure Analysis

The molecular formula of alpha-Spinasterol is C29H48O . It has a perhydro-cyclopenta [a]phenanthrene backbone composed of three hexagonal rings in the phenanthrenic position (A, B, C) and a pentagonal ring (D). It also bears one or two double bonds on the B ring .


Chemical Reactions Analysis

In the presence of heat, light, metal contaminants, and oxygen, preformed radicals easily attack the double bond in Δ7-sterols, beginning an autocatalytic free radical chain reaction following the same chemistry as the oxidation of unsaturated lipids both in ring backbone or at the side chain level .


Physical And Chemical Properties Analysis

Alpha-Spinasterol has a molar mass of 412.702 g·mol−1 . It appears as a crystalline solid . Its melting point ranges from 168 to 169 °C .

Scientific Research Applications

1. Potential Therapeutic Agent in Diabetic Nephropathy

α-Spinasterol, isolated from Phytolacca americana, shows significant potential in modulating diabetic nephropathy. It inhibits high glucose-induced proliferation of glomerular mesangial cells, reduces serum triglycerides, renal weight, and urinary protein excretion in diabetic mice. Its effectiveness is comparable to insulin treatment in diabetic mice, suggesting its potential as a therapeutic agent for diabetic nephropathy (Jeong et al., 2004).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Alpha-Spinasterol has several bioactive properties that make it potentially attractive in pharmacology . It has been found to have antinociceptive effects, reduce depressive-like behavior in mice, and have anti-inflammatory activity in vivo . It also inhibits benign prostatic hyperplasia in rats .

properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVFJDZBLUFKCA-FXIAWGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801044364
Record name (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Spinasterin

CAS RN

481-18-5
Record name α-Spinasterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinasterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-SPINASTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LG993QX1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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